4-Nitro-D-Homophe

Description

BenchChem offers high-quality 4-Nitro-D-Homophe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-D-Homophe including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

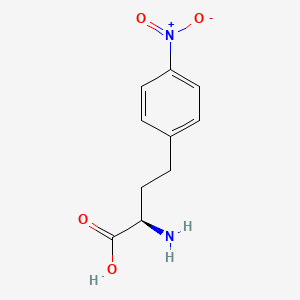

Molecular Formula |

C10H12N2O4 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

(2R)-2-amino-4-(4-nitrophenyl)butanoic acid |

InChI |

InChI=1S/C10H12N2O4/c11-9(10(13)14)6-3-7-1-4-8(5-2-7)12(15)16/h1-2,4-5,9H,3,6,11H2,(H,13,14)/t9-/m1/s1 |

InChI Key |

YLRIJQHXHLYYBA-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@H](C(=O)O)N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Topic: Applications of 4-Nitro-D-Homophenylalanine in Peptidomimetics

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The transition from promising peptide-based therapeutics to viable clinical candidates is often hindered by inherent pharmacological liabilities, including poor metabolic stability and low oral bioavailability. Peptidomimetics, molecules designed to mimic the structure and function of natural peptides, offer a strategic pathway to overcome these limitations.[1] The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptidomimetic design, providing the tools to precisely modulate physicochemical and biological properties.[2][3] This guide focuses on a particularly versatile UAA, 4-Nitro-D-Homophenylalanine (4-Nitro-D-Homophe), detailing its strategic applications. We will explore how its distinct structural features—the D-stereochemistry, the extended homophenylalanine backbone, and the electronically active nitro group—are leveraged to enhance proteolytic resistance, enforce specific conformations, and introduce novel functionalities for diagnostics and targeted drug design.

The Peptidomimetic Strategy: Beyond Nature's Toolkit

Peptides are ideal scaffolds for drug discovery due to their high specificity and potency. However, their utility is often compromised by rapid degradation by proteases and poor membrane permeability. Peptidomimetics seek to retain the biological activity of a parent peptide while engineering a more drug-like profile.[1] The incorporation of UAAs is a primary method to achieve this, allowing for modifications that include:

-

Altered Backbones: Introducing non-natural structures to change conformational dynamics.[1]

-

Side Chain Modification: Designing novel side chains to optimize binding interactions and physicochemical properties.[2]

-

Stereochemical Inversion: Replacing L-amino acids with their D-enantiomers to confer proteolytic stability.

-

Conformational Constraint: Using cyclic or sterically hindered UAAs to lock the molecule into a bioactive conformation, enhancing potency and selectivity.[4]

4-Nitro-D-Homophenylalanine: A Multifunctional Building Block

4-Nitro-D-Homophenylalanine is a synthetic amino acid derivative that provides a unique combination of structural and functional attributes for peptidomimetic design.[5][6] Its power lies in three key features: the D-configuration of its alpha-carbon, the "homo" extension of its backbone, and the para-nitro group on the aromatic side chain.

| Feature | Chemical Description | Strategic Advantage in Peptidomimetics |

| D-Stereochemistry | The enantiomer of the naturally occurring L-amino acids. | Provides intrinsic resistance to degradation by common proteases, which are stereospecific for L-amino acid substrates. This directly enhances the in-vivo half-life of the peptidomimetic. |

| Homophenylalanine | Contains an additional methylene (-CH2-) group in the backbone between the alpha-carbon and the phenyl side chain. | Increases the residue's size and flexibility, allowing for different spatial projections of the side chain. It can be used to alter the peptide's secondary structure and constrain dihedral angles.[7] |

| 4-Nitro Group | An electron-withdrawing -NO2 group at the para position of the phenyl ring. | Serves as a versatile functional and analytical handle. It can act as a spectroscopic probe, be chemically reduced to a reactive amine, and modulate the electronic properties of the aromatic ring.[8][] |

Core Applications and Mechanistic Insights

The integration of 4-Nitro-D-Homophe into a peptide sequence is not a simple substitution but a deliberate design choice to impart specific, advantageous properties.

Enhancing Metabolic Stability

The primary challenge for peptide therapeutics is their rapid clearance by peptidases. The D-configuration of 4-Nitro-D-Homophe provides a robust defense against this. Most endogenous proteases are chiral catalysts evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near a cleavage site disrupts the required stereochemical arrangement for enzyme-substrate binding, effectively halting hydrolysis and extending the molecule's therapeutic window.

A Tool for Structural Biology and Diagnostics

The nitroaromatic side chain of 4-Nitro-D-Homophe provides unique spectroscopic properties that are not present in natural amino acids.

-

Fluorescent Probe: The nitro group makes the residue a potential fluorescent probe, allowing researchers to study peptide-protein interactions, binding kinetics, and conformational changes without the need for bulky external fluorophores.[5]

-

Spectroscopic Reporter: The nitro group has a distinct vibrational signature. Its incorporation into a protein allows for the use of techniques like IR spectroscopy to report on the local environment, such as hydration and electric fields, within a protein's active site.[10]

The workflow for using a 4-Nitro-D-Homophe-containing peptidomimetic as a probe is outlined below.

Caption: Workflow for using 4-Nitro-D-Homophe as a spectroscopic probe.

A Latent Precursor for Further Functionalization

The nitro group is not an endpoint; it is a versatile chemical handle that can be transformed for subsequent applications. The most common and powerful transformation is its chemical reduction to an amine (-NH2).

-

Bioconjugation: The resulting aniline-like amine is a nucleophile that can be used to attach other molecules, such as imaging agents, toxins for targeted drug delivery, or polyethylene glycol (PEG) to improve solubility and pharmacokinetic profiles.[11]

-

Pharmacophore Modification: The transformation from a nitro to an amino group drastically alters the electronic and hydrogen-bonding properties of the side chain. An electron-withdrawing group becomes an electron-donating H-bond donor. This conversion can be a key step in optimizing the peptidomimetic's binding affinity for its target.[8]

Experimental Protocols

Incorporation of Fmoc-4-Nitro-D-Homophe via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of a single Fmoc-4-Nitro-D-Homophe residue into a growing peptide chain on a solid-phase resin using standard Fmoc chemistry.

Materials:

-

Fmoc-protected Rink Amide resin

-

Fmoc-4-Nitro-D-Homophenylalanine[11]

-

Other required Fmoc-protected L-amino acids

-

Deprotection Solution: 20% piperidine in dimethylformamide (DMF)

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation Base: DIPEA (N,N'-Diisopropylethylamine)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, Isopropanol (IPA), DCM

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Methodology:

-

Resin Swelling: Swell the Fmoc-protected resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add the deprotection solution and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes to expose the free amine on the resin.

-

Washing: Wash the resin thoroughly (3x with DMF, 3x with IPA, 3x with DCM, 3x with DMF) to remove all traces of piperidine.

-

Coupling Activation: In a separate vial, dissolve Fmoc-4-Nitro-D-Homophe (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-3 minutes. The solution will typically change color.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours. Causality Note: The extended backbone and steric bulk of a UAA may require longer coupling times or double coupling compared to standard amino acids to ensure the reaction goes to completion.

-

Washing: Drain the coupling solution and wash the resin thoroughly as in step 3.

-

Confirmation: Perform a Kaiser test. A negative result (beads remain yellow) confirms the successful coupling and consumption of all free amines. If positive (blue beads), repeat steps 4-6 (double coupling).

-

Chain Elongation: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage & Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Add the cleavage cocktail and gently agitate for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether. Purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity and purity via mass spectrometry.

Caption: The SPPS cycle with a special checkpoint for UAA incorporation.

Conclusion and Future Perspectives

4-Nitro-D-Homophenylalanine is more than just a bulky, non-natural amino acid; it is a multifunctional tool for the rational design of advanced peptidomimetics. Its ability to confer proteolytic resistance while simultaneously serving as a spectroscopic probe and a handle for bioconjugation makes it an exceptionally valuable asset in drug discovery.[5][11] As research progresses, the strategic use of UAAs like 4-Nitro-D-Homophe will continue to be critical in bridging the gap between native peptides and orally available, highly stable, and precisely targeted therapeutics. Future work may focus on leveraging its unique electronic properties to design "smart" peptidomimetics that change conformation or activity in response to specific redox environments within the body.

References

-

Title: Peptidomimetic - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Unnatural Amino Acids for Peptide Synthesis Source: Merck Millipore URL: [Link]

-

Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: MDPI URL: [Link]

-

Title: Applications of 4-Nitro-D-Phenylalanine Hydrate in Advanced Synthesis Source: Medium URL: [Link]

-

Title: Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro- L -phenylalanine | Request PDF Source: ResearchGate URL: [Link]

Sources

- 1. Peptidomimetic - Wikipedia [en.wikipedia.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

Technical Whitepaper: Structural and Functional Divergence of 4-Nitro-D-Phe and 4-Nitro-D-Homophe in Peptidomimetics

Executive Summary

In the precise landscape of structure-activity relationship (SAR) studies, the distinction between 4-Nitro-D-Phenylalanine (4-Nitro-D-Phe) and 4-Nitro-D-Homophenylalanine (4-Nitro-D-Homophe) represents a critical decision point in optimizing peptide potency, stability, and selectivity. While both serve as non-canonical amino acid (NCAA) scaffolds for introducing electron-deficient aromatic systems or "masked" amino functionalities, their divergence lies in the methylene spacer unit .

This guide dissects the physicochemical, synthetic, and functional differences between these two analogs. We establish the "Methylene Shuffle" as a determinative factor in receptor binding affinity and provide validated protocols for their incorporation into solid-phase peptide synthesis (SPPS).

Technical Disambiguation: The "Homo" Nomenclature

Before technical analysis, we must resolve a common nomenclature ambiguity in peptide chemistry databases.

-

Homophenylalanine (Hph / HomoPhe): Refers to an

-amino acid where the side chain is extended by one methylene group (phenethyl side chain). This is the focus of this guide. -

-Homophenylalanine (

Scope of Guide: This document analyzes the

Molecular Architecture & Physicochemical Profile

The fundamental difference is the length of the aliphatic linker connecting the

Table 1: Comparative Physicochemical Properties

| Feature | 4-Nitro-D-Phenylalanine | 4-Nitro-D-Homophenylalanine |

| Abbreviation | D-Phe(4-NO | D-hPhe(4-NO |

| Side Chain | 4-Nitrobenzyl | 4-Nitrophenethyl |

| Spacer Length | 1 Methylene ( | 2 Methylenes ( |

| Molecular Weight | 210.19 g/mol | 224.21 g/mol |

| Formula | C | C |

| CAS (L-isomer ref) | 207591-86-4 (L) / 56613-61-7 (D-hydrate) | 705919-70-6 (L-isomer ref) |

| Electronic Effect | Strong | Weakened |

| Rotatable Bonds | 2 (Side chain) | 3 (Side chain) |

Structural Visualization

Synthetic Pathways & Availability[2]

The synthesis of 4-Nitro-D-Phe is often achieved via direct nitration (though regioselectivity is poor) or enzymatic resolution. In contrast, 4-Nitro-D-Homophe requires specific homologation strategies, making it a higher-value, often custom-synthesized building block.

Synthesis Logic

-

4-Nitro-D-Phe: Typically synthesized via the Erlenmeyer azlactone synthesis followed by chiral resolution, or alkylation of a glycine equivalent with 4-nitrobenzyl bromide.

-

4-Nitro-D-Homophe: Cannot be made by simple nitration of Homophe due to side reactions. It is best synthesized via Asymmetric Alkylation of a glycine enolate equivalent (e.g., Ni(II)-BPB complex or Schöllkopf auxiliary) using 1-(2-bromoethyl)-4-nitrobenzene .

Mechanistic Implications in Drug Design (SAR)

The choice between these two analogs is rarely arbitrary. It is a strategic probe of the receptor binding pocket's depth and electronic requirements.

A. The "Reach" Hypothesis

-

4-Nitro-D-Phe: Rigidly positions the nitro group close to the peptide backbone. Ideal for interactions with surface-level residues or shallow pockets.

-

4-Nitro-D-Homophe: The "phenethyl" arm allows the nitro group to dive deeper into hydrophobic pockets (e.g., GPCR transmembrane domains). The extra flexibility allows the aromatic ring to adopt "edge-to-face" interactions that are sterically forbidden for the shorter Phe analog.

B. Electronic Insulation

The nitro group is a strong electron-withdrawing group (EWG).

-

In 4-Nitro-D-Phe , the EWG is closer to the

-amine, significantly lowering its pKa (making the amine less nucleophilic during synthesis). -

In 4-Nitro-D-Homophe , the extra methylene acts as an insulator (

-bond attenuation). The electronic effect on the backbone is dampened, making the electronic properties of the backbone amide more similar to native Phenylalanine.

C. Precursor Utility (The "Masked" Amine)

Both molecules are frequently used as precursors for 4-Amino-D-Phe or 4-Amino-D-Homophe (via reduction).

-

Application: This is critical in GnRH antagonists (e.g., Degarelix derivatives) where a basic amine is required on the side chain to form salt bridges.

-

Selection Rule: If the target salt bridge partner (e.g., an Asp or Glu residue on the receptor) is deep within the pocket, use the Homophe derivative to extend the reach of the amine.

Experimental Protocols

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS)

Note: The nitro group is stable to standard Fmoc deprotection (Piperidine) and TFA cleavage.

Reagents:

-

Fmoc-4-Nitro-D-Phe-OH OR Fmoc-4-Nitro-D-Homophe-OH (3.0 equiv)

-

HATU (2.9 equiv)

-

DIEA (6.0 equiv)

-

DMF (Solvent)

Step-by-Step:

-

Resin Swelling: Swell resin (e.g., Rink Amide) in DMF for 30 min.

-

Activation: Dissolve the Fmoc-amino acid and HATU in minimal DMF. Add DIEA. Activate for 30-60 seconds (pre-activation is crucial for sterically bulky NCAAs).

-

Coupling: Add activated mixture to resin. Shake at room temperature for 60 minutes.

-

Monitoring: Perform a Kaiser test. 4-Nitro-D-Phe couples efficiently. 4-Nitro-D-Homophe may require double coupling due to increased degrees of freedom causing steric sweep.

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: On-Resin Reduction (Nitro to Amino)

Use this if the Nitro group is a "mask" for an amine.

Reagents:

-

Tin(II) Chloride Dihydrate (SnCl

·2H -

DMF (Solvent)

-

Trace Phenol (Scavenger)

Step-by-Step:

-

Preparation: Dissolve SnCl

in DMF (0.5 M solution). Solution should be clear. -

Reaction: Add solution to the Fmoc-protected peptide-resin (keep N-terminus protected to avoid side reactions).

-

Incubation: Shake for 2 x 2 hours at Room Temperature.

-

Wash: Wash extensively with DMF, then MeOH, then DMF to remove tin salts.

-

Validation: Cleave a micro-sample. The mass shift will be -30 Da (conversion of -NO

[46] to -NH

References

-

Chem-Impex International. "4-Nitro-D-phenylalanine monohydrate Product Page." Catalog No. 02682. Accessed Oct 2025. Link

-

Sigma-Aldrich. "4-Nitro-L-phenylalanine monohydrate." Product Specification. Accessed Oct 2025. Link

-

PubChem. "(S)-2-amino-4-phenylbutanoic acid (L-Homophenylalanine)."[1] National Library of Medicine. Accessed Oct 2025. Link

-

BOC Sciences. "Differentiation of Beta-Amino Acids and Homologs." Technical Guide. Accessed Oct 2025.

-

ChemicalBook. "(S)-4-Nitro-homophenylalanine CAS 705919-70-6." Product Database. Accessed Oct 2025. Link

Sources

Technical Monograph: 4-Nitro-D-Homophenylalanine in Peptidomimetic Design

Executive Summary & Structural Definition

4-Nitro-D-homophenylalanine is a non-canonical amino acid derivative characterized by the extension of the phenylalanine side chain by one methylene unit (homologation) and the para-substitution of a nitro group on the phenyl ring.

In the context of drug development and peptide engineering, this compound serves two critical roles:

-

Structural Probe: The extended side chain (

) imparts unique conformational flexibility, allowing the phenyl ring to access binding pockets unreachable by standard phenylalanine. -

Electronic & Photophysical Tool: The nitro group (

) acts as a strong electron-withdrawing group (EWG), altering the

Critical Nomenclature Distinction:

Researchers must distinguish between the

Physicochemical Profile

The following data differentiates the theoretical

Table 1: Comparative Physicochemical Data

| Property | 4-Nitro-D-Homophenylalanine ( | 4-Nitro-D- |

| IUPAC Name | (2R)-2-amino-4-(4-nitrophenyl)butanoic acid | (3R)-3-amino-4-(4-nitrophenyl)butanoic acid |

| CAS Number | Not Widely Assigned (Custom Synthesis)* | 331763-78-1 (as HCl salt) |

| Molecular Formula | ||

| Molecular Weight | 224.21 g/mol | 224.21 g/mol (Free Base) / 260.68 (HCl) |

| Stereochemistry | D-Configuration ( | D-Configuration ( |

| pKa (approx) | ||

| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF | Soluble in Water (as HCl salt), DMSO |

*Note: The parent D-Homophenylalanine has CAS 82795-51-5.[1][2] The 4-nitro derivative is typically synthesized de novo or obtained via custom synthesis services.

Synthetic Methodology

The synthesis of 4-Nitro-D-homophenylalanine requires stereoselective control to establish the D-configuration. Two primary routes are employed depending on the target isomer (

Route A: Asymmetric Alkylation (Target: -Isomer)

This protocol utilizes a chiral auxiliary (e.g., Myers' pseudoephedrine or Schöllkopf bis-lactim ether) to direct the alkylation of a glycine equivalent with 4-nitrophenethyl bromide.

Protocol Steps:

-

Precursor Preparation: Synthesis of 4-nitrophenethyl bromide from 4-nitrophenethyl alcohol via Appel reaction (

, -

Enolate Formation: Deprotonation of the chiral glycine imine (e.g., Ni(II)-complex of glycine Schiff base) using a strong base (LDA or KOtBu) at -78°C.

-

Alkylation: Slow addition of 4-nitrophenethyl bromide. The chiral auxiliary sterically blocks one face, ensuring

-configuration (D-form). -

Hydrolysis: Acidic hydrolysis (1N HCl) releases the free amino acid and recycles the chiral auxiliary.

Route B: Arndt-Eistert Homologation (Target: -Isomer)

This route converts 4-nitro-D-phenylalanine directly into its

Protocol Steps:

-

Activation: React Fmoc-4-nitro-D-Phe-OH with isobutyl chloroformate to form the mixed anhydride.

-

Diazotization: Treatment with diazomethane (

) generates the -

Wolff Rearrangement: Silver benzoate-catalyzed rearrangement in the presence of water/dioxane yields the

-amino acid with retention of configuration.

Visualization: Synthetic Pathways

Caption: Comparative synthetic workflows for generating the Alpha-isomer (via alkylation) versus the Beta-isomer (via homologation).

Applications in Drug Discovery[3][4][5][6]

Peptidomimetic Design

Incorporating 4-Nitro-D-homophenylalanine into peptide backbones introduces a "gamma-turn" constraint. The extra methylene group allows the side chain to fold back, potentially stabilizing secondary structures that mimic protein loops.

-

Mechanism: The D-stereochemistry induces a reverse turn, while the extended side chain permits the nitrophenyl group to reach deep hydrophobic pockets (e.g., in GPCRs or Proteases) that are inaccessible to standard Phenylalanine.

Fluorescence Quenching (FRET)

The 4-nitro group is a potent quencher of fluorescence.

-

Application: It is used as a non-fluorescent acceptor in FRET pairs with Tryptophan or fluorophores (e.g., EDANS).

-

Workflow:

-

Synthesize a peptide substrate containing a fluorophore at the N-terminus and 4-Nitro-D-homophenylalanine at the cleavage site.

-

In the intact peptide, fluorescence is quenched.

-

Upon enzymatic cleavage, the quencher diffuses away, restoring fluorescence. This allows for real-time monitoring of protease activity.

-

Precursor for Cross-Linking

The nitro group can be selectively reduced to an amine (

Visualization: Structure-Activity Relationship (SAR)

Caption: Functional mapping of structural features to specific pharmacological and analytical applications.

Analytical Characterization

To validate the identity of 4-Nitro-D-homophenylalanine, the following analytical signatures should be observed:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna).

-

Mobile Phase: Gradient of Water (0.1% TFA) / Acetonitrile (0.1% TFA).

-

Retention Time: Will elute later than 4-Nitro-D-Phenylalanine due to increased hydrophobicity from the extra methylene group.

-

Detection: UV at 280 nm (aromatic) and ~254 nm (nitro group absorbance).

-

-

Mass Spectrometry (ESI-MS):

-

Positive Mode:

. -

Fragmentation: Loss of

group may be observed (

-

-

Proton NMR (

-NMR, 400 MHz, DMSO-- 8.15 (d, 2H): Protons ortho to nitro group.

- 7.45 (d, 2H): Protons meta to nitro group.

-

3.8-4.0 (m, 1H):

-

2.6-2.8 (m, 2H):

-

1.9-2.1 (m, 2H):

References

-

PubChem. (2025).[3][4] D-Homophenylalanine (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180.

Sources

Unnatural amino acids with nitro-aromatic side chains

An In-Depth Technical Guide to Unnatural Amino Acids with Nitro-Aromatic Side Chains

For the Researcher, Scientist, and Drug Development Professional

The introduction of unnatural amino acids (Uaas) into proteins represents a significant leap in chemical biology and drug discovery, allowing for the precise installation of novel chemical functionalities.[1][2][3] Among the diverse array of Uaas, those bearing nitro-aromatic side chains have emerged as particularly versatile tools. The unique electronic and photochemical properties of the nitro group have enabled a wide range of applications, from fluorescently labeling proteins in living cells to creating light-activatable drugs and probing enzyme mechanisms.[4][5][6] This guide provides a comprehensive overview of the synthesis, genetic incorporation, and cutting-edge applications of nitro-aromatic Uaas, offering both foundational knowledge and practical insights for researchers in the field.

The Chemistry and Synthesis of Nitro-Aromatic Unnatural Amino Acids

The synthesis of nitro-aromatic Uaas can be approached through both traditional organic synthesis and biosynthetic methods. Chemical synthesis offers the flexibility to create a wide variety of structures, while biosynthetic routes are being explored for more sustainable and in-cell production.[1][7]

Chemical Synthesis:

A common strategy for synthesizing nitro-aromatic amino acids involves the nitration of aromatic amino acid precursors.[8] For example, para-nitro-L-phenylalanine (pN-Phe) can be synthesized through the nitration of L-phenylalanine. Other methods include the use of multicomponent reactions, such as the Strecker synthesis, which can be adapted to produce a variety of unnatural amino acids, though it has drawbacks like the use of toxic reagents.[9] More recent advancements have focused on developing safer and more efficient synthetic routes.[9][10]

Biosynthesis:

Metabolic engineering has enabled the de novo biosynthesis of some Uaas, including p-nitro-phenylalanine, within host organisms like E. coli.[7][11][12] This approach leverages the cell's own metabolic pathways, starting from simple carbon sources, to produce the desired Uaa.[7][11] By coupling the biosynthetic pathway with the genetic machinery for Uaa incorporation, it is possible to create autonomous systems for producing proteins containing nitro-aromatic residues.[7][12]

Genetic Incorporation of Nitro-Aromatic Uaas into Proteins

The site-specific incorporation of Uaas into proteins is achieved through a technique called genetic code expansion.[3][11][13] This powerful method involves repurposing a codon, typically a stop codon like the amber codon (UAG), to encode for the unnatural amino acid.[13][14]

The key components for genetic code expansion are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[13][15] This aaRS/tRNA pair must function independently of the host cell's endogenous translational machinery.[13] The orthogonal aaRS is engineered to specifically recognize and charge the unnatural amino acid onto the orthogonal tRNA. This charged tRNA then delivers the Uaa to the ribosome, where it is incorporated into the growing polypeptide chain at the position specified by the reassigned codon.[13][15]

Experimental Workflow: Genetic Incorporation of a Nitro-Aromatic Uaa

The following diagram outlines a typical workflow for the site-specific incorporation of a nitro-aromatic Uaa into a target protein in E. coli.

Caption: Workflow for Genetic Code Expansion.

Detailed Protocol: Site-Specific Incorporation of p-Nitro-L-phenylalanine (pN-Phe)

-

Plasmid Preparation:

-

Obtain or construct a plasmid encoding the gene of interest with an in-frame amber (UAG) codon at the desired incorporation site.

-

Obtain or construct a second plasmid expressing the engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA specific for pN-Phe.[13]

-

-

Transformation:

-

Co-transform a suitable E. coli expression strain with both the target plasmid and the synthetase plasmid.

-

-

Protein Expression:

-

Grow the transformed cells in a minimal medium to a specified optical density.

-

Induce protein expression and supplement the culture medium with the pN-Phe unnatural amino acid.

-

-

Purification and Verification:

-

Harvest the cells and purify the target protein using standard chromatographic techniques.

-

Verify the successful incorporation of pN-Phe by mass spectrometry.

-

Applications of Nitro-Aromatic Unnatural Amino Acids

The unique properties of the nitro-aromatic side chain have led to a diverse range of applications in research and drug development.

Fluorescent Probes for Hypoxia Imaging

Certain nitro-aromatic compounds exhibit "off-on" fluorescence.[4] The nitro group acts as a quencher of fluorescence.[4] Under hypoxic (low oxygen) conditions, such as those found in solid tumors, cellular reductases can reduce the nitro group to an amino group.[4] This conversion restores fluorescence, making these molecules valuable as probes for imaging hypoxic tissues.[4] When incorporated into proteins, these Uaas can serve as site-specific sensors of the local cellular environment.

Photocleavable Probes and Protein Control

The ortho-nitrobenzyl group is a well-known photocleavable protecting group.[5][16][17][18] When exposed to UV light, it undergoes a photochemical rearrangement that leads to cleavage of a linked molecule.[5][17] By incorporating a Uaa with an o-nitrobenzyl side chain, it is possible to create proteins that can be cleaved at a specific site upon light exposure.[5] This allows for precise spatial and temporal control over protein function.[5] Similarly, the nitrobenzyl group can be used to "cage" the side chain of an amino acid, rendering it inactive until released by light.[2]

Caption: Photocleavage of a Protein Backbone.

Enzyme Inhibition and Mechanistic Probes

Nitro-aromatic amino acids have been shown to act as inhibitors of certain enzymes.[6] For instance, some 2-nitroaryl-substituted amino acids are competitive inhibitors of nitric oxide synthase (NOS).[6] The electron-withdrawing nature of the nitro group can alter the binding affinity and reactivity of the amino acid within an enzyme's active site, making these Uaas useful tools for studying enzyme mechanisms and for designing novel inhibitors.

Bioorthogonal Chemistry and Crosslinking

While the nitro group itself is not typically used in bioorthogonal reactions, its presence can influence the reactivity of other functional groups on the aromatic ring. Furthermore, the reduction of the nitro group to an amine provides a handle for subsequent bioorthogonal ligation reactions. Additionally, some nitro-aromatic Uaas can function as photo-crosslinkers, allowing for the covalent trapping of protein-protein interactions upon light activation.[19][20]

Quantitative Data Summary

| Application | Key Feature of Nitro-Aromatic Uaa | Example Uaa | Detection/Activation | Ref. |

| Hypoxia Imaging | Fluorescence quenching by nitro group, restored upon reduction | BODIPY-based probe with nitro group | Fluorescence "turn-on" | [4] |

| Photocleavage | ortho-nitrobenzyl photochemistry | 2-Nitrophenylalanine | UV light (e.g., 365 nm) | [5] |

| Enzyme Inhibition | Competitive binding in active site | 2-Nitroaryl-substituted amino acids | Inhibition of enzyme activity | [6] |

Challenges and Future Perspectives

Despite their utility, the use of nitro-aromatic Uaas is not without challenges. The efficiency of genetic incorporation can be low, and the potential toxicity of nitro-aromatic compounds needs to be carefully considered, especially for in vivo applications.[14][21] Future research will likely focus on improving the efficiency and specificity of the orthogonal translation systems and on developing new nitro-aromatic Uaas with enhanced properties, such as red-shifted fluorescence for deeper tissue imaging and improved biocompatibility. The continued development of both chemical and biosynthetic routes to these valuable molecules will undoubtedly expand their role in basic research and therapeutic development.[7][9]

References

- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI.

- Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PMC - NIH.

- A robust platform streamlining aromatic noncanonical amino acid biosynthesis and genetic code expansion in Escherichia coli. (2025). bioRxiv.

- Genetic Code Expansion. Addgene.

- Genetic Code Expansion: Recent Developments and Emerging Applic

- Recent Development of Genetic Code Expansion for Posttranslational Modific

- Nitroaromatic amino acids as inhibitors of neuronal nitric oxide synthase. PubMed.

- Reprogramming natural proteins using unnatural amino acids. (2021). RSC Publishing.

- Incorporation of synthetic amino acids into proteins

- Engineers create bacteria that can synthesize an unn

- Highlights in synthesis - unnatural amino acids. (2024).

- Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023).

- Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (2006). Bioorganic & Medicinal Chemistry Letters.

- Photocleavable nitrobenzyl-protein conjug

- Nitroaromatic Compounds, from Synthesis to Biodegrad

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen.

- Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. (2025). Bitesize Bio.

- Unn

- Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. (2013). Biotechnology Journal.

- Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applic

- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform

Sources

- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroaromatic amino acids as inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A robust platform streamlining aromatic noncanonical amino acid biosynthesis and genetic code expansion in Escherichia coli | bioRxiv [biorxiv.org]

- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Engineers create bacteria that can synthesize an unnatural amino acid | EurekAlert! [eurekalert.org]

- 13. addgene.org [addgene.org]

- 14. Incorporation of synthetic amino acids into proteins at specific sites | 理化学研究所 ライフサイエンス技術基盤研究センター [clst.riken.jp]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Photocleavable nitrobenzyl-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fizyka.umk.pl [fizyka.umk.pl]

- 20. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 21. svedbergopen.com [svedbergopen.com]

Stereochemical properties of D-homophenylalanine derivatives

An In-Depth Technical Guide to the Stereochemical Properties of D-Homophenylalanine Derivatives

Introduction: The Significance of a Single Carbon

In the landscape of non-canonical amino acids, homophenylalanine—an analogue of phenylalanine with a single additional methylene group in its side chain—holds a position of particular importance for medicinal chemists and drug developers.[1] Its structural similarity to its proteinogenic counterpart allows it to be recognized by biological systems, yet the added length and flexibility of the ethyl-phenyl side chain introduce profound changes in molecular conformation and interaction.[1][2] This guide focuses specifically on the stereochemical properties of D-homophenylalanine (D-hPhe) , the (R)-enantiomer of this intriguing molecule.

Chirality is fundamental to biology. The specific three-dimensional arrangement of atoms in a molecule dictates its ability to interact with the chiral environment of enzymes, receptors, and other proteins. While L-amino acids form the primary building blocks of life, their D-enantiomers are invaluable tools in pharmaceutical design.[3][4][5] The incorporation of D-amino acids, such as D-homophenylalanine, into peptide-based therapeutics can dramatically enhance metabolic stability by conferring resistance to proteolytic degradation.[6] Furthermore, the precise stereochemistry of D-hPhe derivatives is a critical determinant of their pharmacological activity, influencing receptor binding affinity, selectivity, and overall therapeutic efficacy.[7][8] This guide provides a comprehensive overview of the synthesis, analysis, and application of D-homophenylalanine derivatives, with a focus on the pivotal role of stereochemistry.

Part 1: Stereoselective Synthesis & Chiral Resolution

The production of enantiomerically pure D-homophenylalanine is the first critical step in its application. Researchers can achieve this through two primary strategies: direct asymmetric synthesis, which creates the desired enantiomer selectively, or the resolution of a racemic mixture.

Asymmetric Synthesis: Building the Chiral Center

Asymmetric synthesis aims to produce a single enantiomer from a prochiral precursor, offering an elegant and often more efficient route than resolution.

-

Biocatalytic Methods: Enzymes are exquisitely stereoselective catalysts. Engineered D-amino acid dehydrogenases (DAPDGs) and D-amino acid transaminases (DAATs) have emerged as powerful tools for the asymmetric synthesis of D-amino acids.[3][4][5] These enzymes can convert a prochiral α-keto acid (2-oxo-4-phenylbutyric acid) into D-homophenylalanine with high yield and exceptional enantiomeric excess (>99%).[4][5] The use of engineered biocatalysts represents a green and highly efficient approach for industrial-scale production.[3][9]

-

Chemical Methods: Asymmetric phase-transfer catalysis provides a robust chemical route. Using a chiral catalyst, such as a Cinchona alkaloid derivative, it is possible to perform an asymmetric α-alkylation of a glycine Schiff base with a suitable benzyl bromide derivative.[10] The choice of the pseudoenantiomeric catalyst dictates whether the (R)- or (S)-enantiomer is formed, allowing for precise stereochemical control.[10]

Chiral Resolution: Separating the Mirror Images

Resolution begins with a racemic mixture (an equal mixture of D- and L-homophenylalanine) and separates the two enantiomers.

-

Enzymatic Kinetic Resolution: This is one of the most widely used and effective methods. It leverages an enzyme that selectively acts on only one enantiomer in the racemic mixture. For instance, the enzyme Alcalase can selectively hydrolyze the L-enantiomer of N-acetyl-DL-homophenylalanine ethyl ester.[11][12][13][14] This leaves the unreacted N-acetyl-D-homophenylalanine ethyl ester, which can then be isolated and deprotected to yield pure D-homophenylalanine. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.

-

Diastereomeric Salt Formation: This classical chemical technique involves reacting the racemic homophenylalanine with a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts.[15] Diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[15]

-

Preparative Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can be scaled up to separate enantiomers preparatively.[16][17][18] While often more expensive, this method can provide very high enantiomeric purity.

Part 2: Analytical Verification of Stereochemical Purity

Once a single enantiomer has been synthesized or isolated, its purity must be rigorously verified. The primary metric for this is enantiomeric excess (ee), which quantifies how much more of one enantiomer is present compared to the other. Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this determination.

Principle of Chiral HPLC

Chiral HPLC relies on a chiral stationary phase (CSP) packed into the chromatography column. The CSP is itself an enantiomerically pure substance that creates a chiral environment. As the racemic mixture passes through the column, the D- and L-enantiomers form transient diastereomeric complexes with the CSP. Because these complexes have different energies and stabilities, one enantiomer interacts more strongly with the CSP and is retained longer in the column, while the other elutes more quickly.[16][17][18][19] This difference in retention time allows for the separation and quantification of each enantiomer.

Sources

- 1. CAS 1012-05-1: dl-homophenylalanine | CymitQuimica [cymitquimica.com]

- 2. scilit.com [scilit.com]

- 3. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.umn.edu [experts.umn.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. Concise synthesis and enzymatic resolution of L-(+)-homophenylalanine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. [Separation of phenylalanine and methionine enantiomers by HPLC method: a comparison of stationary phase types] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Technical Guide: Stereoselective Synthesis of 4-Nitro-D-homophenylalanine

This guide details the stereoselective synthesis of 4-Nitro-D-homophenylalanine (also known as (R)-2-amino-4-(4-nitrophenyl)butanoic acid). The protocol prioritizes the Schöllkopf Bis-Lactim Ether method , selected for its high enantiomeric excess (ee >95%), scalability, and the commercial availability of the required chiral auxiliary derived from inexpensive L-Valine.

Executive Summary

-

Target Molecule: 4-Nitro-D-homophenylalanine (D-4-NO₂-Hph).

-

Primary Application: Non-canonical amino acid for GnRH antagonists, peptidomimetics, and protease inhibitors.

-

Synthetic Strategy: Asymmetric alkylation of the Schöllkopf bis-lactim ether (derived from L-Valine) with 4-nitrophenethyl bromide.

-

Key Advantage: This route utilizes the "chiral economy" of the Schöllkopf method: using the inexpensive (S)-auxiliary (from L-Valine) yields the (R)-product (D-amino acid) due to trans-selective alkylation.

Strategic Pathway Analysis

The synthesis of D-homophenylalanine derivatives presents two challenges: controlling the stereocenter (D-configuration) and installing the homophenyl side chain.

-

Why Schöllkopf? Unlike enzymatic resolution (which requires specific acylases and loses 50% of material) or Evans alkylation (which often requires oxazolidinone cleavage conditions that can be harsh), the Schöllkopf method offers mild hydrolysis and direct access to the D-isomer using the naturally occurring L-Valine auxiliary.

-

Why 4-Nitrophenethyl Bromide? Direct nitration of D-homophenylalanine yields a difficult-to-separate mixture of ortho/para isomers. Using the pre-nitrated electrophile (4-nitrophenethyl bromide ) guarantees 100% regioselectivity for the 4-nitro position.

Reaction Logic Diagram

Caption: Logical flow of the Schöllkopf asymmetric synthesis. The (S)-isopropyl group directs the incoming electrophile to the opposite face, generating the (R)-stereocenter.

Materials & Equipment

| Reagent/Material | Specification | Role | CAS No. |

| Schöllkopf Reagent | (3S)-3,6-dihydro-2,5-dimethoxy-3-(1-methylethyl)pyrazine | Chiral Auxiliary | 72748-35-7 |

| 4-Nitrophenethyl bromide | >98% Purity | Electrophile | 5339-26-4 |

| n-Butyllithium | 1.6 M or 2.5 M in Hexanes | Base | 109-72-8 |

| THF | Anhydrous, inhibitor-free | Solvent | 109-99-9 |

| Hydrochloric Acid | 0.25 N (Standardized) | Hydrolysis Agent | 7647-01-0 |

Step-by-Step Experimental Protocol

Phase 1: Metallation and Asymmetric Alkylation

Objective: Generate the enolate of the chiral auxiliary and couple it with the electrophile.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert nitrogen atmosphere throughout.

-

Solvation: Charge the flask with Schöllkopf Reagent (1.0 eq, e.g., 1.84 g, 10 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-BuLi (1.1 eq, 11 mmol) dropwise via syringe over 15 minutes.

-

Observation: The solution typically turns yellow/orange, indicating enolate formation.

-

Critical Control: Stir at -78°C for 30 minutes to ensure complete metallation.

-

-

Alkylation: Dissolve 4-nitrophenethyl bromide (1.1 eq, 2.53 g, 11 mmol) in minimal anhydrous THF (10 mL). Add this solution dropwise to the enolate mixture at -78°C.

-

Mechanistic Note: The bulky isopropyl group at C-3 blocks the "top" face. The electrophile approaches from the "bottom" (trans to the isopropyl group), establishing the (R)-configuration at the new C-6 center.

-

-

Reaction Progression: Stir at -78°C for 2 hours, then allow the reaction to slowly warm to 0°C over 4 hours. Stir at 0°C for an additional 2 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting auxiliary spot should disappear.

-

Phase 2: Quench and Isolation of Adduct

-

Quench: Quench the reaction by adding saturated NH₄Cl solution (20 mL) and water (20 mL).

-

Extraction: Extract the aqueous layer with Diethyl Ether or EtOAc (3 x 50 mL).

-

Drying: Wash combined organics with brine, dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification (Optional but Recommended): Flash chromatography on silica gel (Hexane/EtOAc 9:1) to isolate the pure alkylated intermediate (3S, 6R)-3-isopropyl-6-(4-nitrophenethyl)-2,5-dimethoxy-3,6-dihydropyrazine .

Phase 3: Hydrolysis to 4-Nitro-D-homophenylalanine Methyl Ester

Objective: Cleave the bis-lactim ether ring to release the amino acid ester and the valine ester.

-

Hydrolysis: Dissolve the purified intermediate in THF (20 mL) and add 0.25 N HCl (40 mL, ~2 eq per methoxy group).

-

Reaction: Stir vigorously at room temperature for 12–24 hours.

-

Monitoring: The reaction is complete when the intermediate is consumed (TLC).

-

-

Workup: Concentrate the mixture to remove THF. The aqueous residue contains the hydrochloride salts of 4-Nitro-D-homophenylalanine methyl ester and L-Valine methyl ester .

-

Separation:

-

Basify the aqueous solution to pH ~9 with concentrated NH₄OH.

-

Extract with CHCl₃ or DCM (3 x 30 mL). The amino acid esters transfer to the organic phase.

-

Distillation/Chromatography: Separation of the target ester from L-Valine methyl ester can be achieved via fractional distillation (high vacuum) or column chromatography (DCM/MeOH gradient), as their boiling points and polarities differ significantly due to the nitro-homophenyl group.

-

Alternative: If the free acid is desired, perform a stronger acid hydrolysis (6N HCl, reflux) to convert the ester directly to the zwitterionic amino acid, then separate via ion-exchange chromatography (Dowex 50W).

-

Quality Control & Validation

| Parameter | Expected Result | Method |

| Appearance | Pale yellow solid/powder | Visual |

| Stereochemistry | (R)-Configuration (D-isomer) | Chiral HPLC or Optical Rotation |

| Enantiomeric Excess | > 95% ee | Chiral HPLC (e.g., Chiralpak AD-H) |

| ¹H NMR (Diagnostic) | Multiplet at ~2.0-2.2 ppm (homo-CH₂), Triplet/dd at ~3.5 ppm (alpha-H), Aromatics 7.4/8.1 ppm (AA'BB' system) | 400 MHz NMR in CDCl₃ or D₂O |

References

-

Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of (R)-Amino Acids Using L-Valine as Chiral Auxiliary. Angewandte Chemie International Edition.

-

Beilstein Journals. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. (Discusses Schöllkopf auxiliary applications).

-

Chem-Impex. (2025). Product Data: 4-Nitro-D-beta-homophenylalanine. (Confirms commercial relevance and structure).

-

CymitQuimica. (2025). Product Data: 4-Nitrophenethyl bromide (CAS 5339-26-4).[2][4][5] (Precursor specifications).

Sources

Methodological & Application

Technical Guide: Strategic Incorporation of 4-Nitro-D-Homophenylalanine into Bioactive Peptides

This guide details the strategic incorporation of 4-Nitro-D-Homophenylalanine (4-NO₂-D-Hph) into bioactive peptides.[1] It addresses the structural nuances, solid-phase peptide synthesis (SPPS) protocols, and post-synthetic modifications required to leverage this non-canonical amino acid (ncAA) for enhanced proteolytic stability and electronic tuning.

Executive Summary & Molecule Profile[2]

The incorporation of 4-Nitro-D-Homophenylalanine combines three distinct structural modifications into a single residue, offering a powerful tool for peptidomimetic drug design:

-

Homologation (Homo): The addition of a methylene group (-CH₂-) to the side chain (creating a phenethyl group) extends the aromatic ring's reach, altering receptor binding pockets and increasing local hydrophobicity.[1]

-

Stereochemistry (D-Isomer): Induces specific conformational constraints (often favoring

-turns) and confers resistance to endogenous proteases.[1] -

Electronic Modification (4-Nitro): The para-nitro group is a strong electron-withdrawing group (EWG), significantly reducing the electron density of the aromatic ring (enhancing

-

Structural Definition

It is critical to distinguish between the

-

-4-Nitro-D-Homophenylalanine (Target): An

-

Formula:

(Side chain:

-

-

-4-Nitro-D-Homophenylalanine: A

-

Note: While the

-variant (e.g., CAS 269398-78-9) is more commonly available in catalogs, this guide focuses on the

-

Pre-Synthesis Considerations

Reagent Sourcing & Handling

-

Building Block: Fmoc-4-Nitro-D-Homophe-OH.[1]

-

Solubility: The nitro group increases polarity slightly compared to Hph, but the extended alkyl chain maintains high hydrophobicity. Dissolve in DMF or NMP; avoid DCM for stock solutions to prevent precipitation during coupling.[1]

-

Storage: Store at +2°C to +8°C, desiccated. The nitro group is stable to light but hygroscopic.

Resin Selection

-

C-Terminal Amides: Use Rink Amide MBHA resin (Loading 0.5–0.7 mmol/g).[1] The lower loading is preferred to reduce aggregation, as the bulky homophenylalanine side chain can induce steric clash between growing chains.

-

C-Terminal Acids: Use Wang resin or 2-Chlorotrityl Chloride (2-CTC) resin . 2-CTC is recommended to prevent diketopiperazine (DKP) formation if the ncAA is at the C-terminus or penultimate position.[1]

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

This protocol utilizes Fmoc chemistry.[1][2][3] The critical challenge is the coupling efficiency due to the steric bulk of the homophenylalanine side chain.

Standard SPPS Cycle (Automated or Manual)[1]

| Step | Reagent | Duration | Notes |

| 1. Swelling | DMF | 30 min | Essential for solvation. |

| 2. Deprotection | 20% Piperidine in DMF (v/v) | 2 x 10 min | Standard Fmoc removal.[1] |

| 3. Wash | DMF | 5 x 1 min | Thorough washing is critical.[1] |

| 4. Coupling | Activated Fmoc-AA | 60-120 min | See detailed coupling logic below. |

| 5. Wash | DMF | 5 x 1 min | Remove excess reagents. |

| 6.[1] Capping | Acetic Anhydride / DIPEA / DMF | 10 min | Permanently block unreacted amines.[1] |

Critical Step: Coupling 4-Nitro-D-Homophe

The extended side chain creates a "sweeping volume" that can hinder access to the N-terminal amine.[1] Standard HBTU/DIPEA coupling may result in deletion sequences.[1]

Recommended Coupling System:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma Pure .[1]

-

Stoichiometry: 3-4 equivalents of AA : 3.8 eq Activator : 8 eq Base (DIPEA).[1]

-

Solvent: DMF (anhydrous).[1]

-

Double Coupling: Highly recommended.[1] Perform the coupling twice (2 x 45 min) rather than one long reaction.

Protocol:

-

Dissolve Fmoc-4-Nitro-D-Homophe-OH (4 eq) and HATU (3.8 eq) in minimal dry DMF.

-

Add DIPEA (8 eq) immediately before adding to the resin.[1]

-

Shake/vortex for 45 minutes at Room Temperature.

-

Drain and repeat with fresh reagents.[1]

-

Kaiser Test: Verify completeness. If blue (positive), perform a third coupling with HOAt additive.[1]

Cleavage from Resin

The nitro group is stable under standard acidic cleavage conditions.

Post-Synthetic Modification: Nitro Reduction (Optional)[1]

If the 4-Nitro group is intended as a "masked" amine (to generate 4-amino-D-homophe for fluorescent labeling or crosslinking), it can be reduced on-resin prior to cleavage.[1]

On-Resin Reduction Protocol (SnCl₂ Method):

-

Complete peptide assembly (keep N-terminal Fmoc on to prevent side reactions).[1]

-

Wash resin with DMF.[1]

-

Prepare 2M

in DMF. -

Add solution to resin and shake for 2 x 2 hours at RT.

-

Wash extensively: DMF (5x), DMF/H2O (3x), THF (3x), DMF (5x).[1]

-

Note: Ensure all tin salts are removed (yellow/white precipitate) before proceeding.[1]

-

-

The Nitro group (

) is now an Aniline (

Visualization: Decision Logic & Workflow[1]

The following diagram illustrates the structural logic and the synthesis decision tree for incorporating this residue.

Caption: Decision tree for selecting the correct isomer and coupling strategy for 4-Nitro-D-Homophe incorporation.

Analytical Characterization

Verify the incorporation using HPLC and Mass Spectrometry.

-

HPLC: The nitro group imparts a distinct UV absorbance at ~270-280 nm (stronger than Phe) and often a shoulder at ~340 nm .[1] The peptide will elute later (more hydrophobic) than the parent Phe-peptide.

-

Mass Spectrometry (ESI):

Troubleshooting

| Issue | Probable Cause | Solution |

| Incomplete Coupling | Steric hindrance of the homophenylalanine side chain.[1] | Switch to HATU or PyAOP .[1] Increase temperature to 50°C (microwave assisted). |

| Racemization | Base-catalyzed proton abstraction during slow coupling.[1] | Use DIC/Oxyma (neutral pH activation) instead of basic uronium salts.[1] |

| Low Solubility | Hydrophobic aggregation of the peptide chain. | Use "Magic Mixture" solvent (DCM/DMF/NMP/1% Triton X) or PEG-based resins (ChemMatrix).[1] |

References

-

MDPI. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality. Retrieved from [Link][1]

-

National Institutes of Health (NIH). Solid-phase synthesis of peptide-4-nitroanilides.[1] Retrieved from [Link]

Sources

Reduction of 4-nitro group to amine in D-Homophe peptides

Application Note: Chemo-selective Reduction of 4-Nitro-D-Homophenylalanine Residues in Peptidomimetic Synthesis

Part 1: Executive Summary

This guide details the protocol for the reduction of the 4-nitro group (

We present two validated workflows:

-

Solid-Phase Peptide Synthesis (SPPS): A stannous chloride (

) mediated reduction compatible with Fmoc/tBu strategies. -

Solution-Phase Synthesis: A catalytic hydrogenation (

) protocol for protected peptide fragments.

Part 2: Scientific Context & Strategic Analysis

The Challenge: D-Homophe vs. D-Phe

While 4-nitro-phenylalanine is common, D-Homophenylalanine contains an additional methylene group (

-

Steric Implications: The extended side chain increases lipophilicity and hydrodynamic volume, potentially hindering reagent access in high-loading resins.

-

Electronic Isolation: The extra methylene insulates the chiral

-carbon from the electron-withdrawing nitro group. While this theoretically reduces the acidity of the

Method Selection Matrix

The choice of reduction method depends on the synthesis phase and the presence of sensitive residues (Met, Cys, Trp).

| Feature | Method A: Stannous Chloride ( | Method B: Catalytic Hydrogenation ( |

| Phase | Solid Phase (SPPS) (Preferred) | Solution Phase |

| Chemoselectivity | Excellent. Tolerates Met, Cys(Trt), Fmoc. | Poor. Risks reducing Cys-S-S-Cys or removing Cbz/Bzl. |

| Racemization Risk | Low (Acidic/Neutral conditions). | Low (if neutral), but Pd can chelate. |

| Throughput | High (Parallel synthesis compatible). | Low (Requires pressurized vessels/balloons). |

| Clean-up | Extensive washing required to remove Tin salts. | Filtration (Celite) to remove catalyst.[1] |

Part 3: Experimental Protocols

Protocol A: Solid-Phase Reduction (SnCl₂ / DMF)

The Industry Standard for Resin-Bound Peptides

Prerequisites:

-

Peptide assembled on Rink Amide or Wang resin.[2]

-

N-terminus should be Fmoc-protected or capped (acetylated) to prevent side reactions with the free N-term amine.

-

Target Residue: Fmoc-D-Homophe(4-NO2)-OH incorporated into the chain.

Reagents:

-

Stannous Chloride Dihydrate (

) – Freshness is critical. -

Dimethylformamide (DMF) – Peptide synthesis grade.

-

Dichloromethane (DCM).

Step-by-Step Workflow:

-

Resin Swelling:

-

Place the resin containing the nitro-peptide in a fritted reaction vessel.

-

Swell in DMF for 30 minutes. Drain.

-

-

Reagent Preparation (2M Solution):

-

Calculate the required amount of

(typically 10–20 equivalents relative to resin loading). -

Dissolve

in minimal DMF. -

Note: The solution may be slightly turbid; this is acceptable. Sonicate if necessary.[3]

-

-

Reaction:

-

Add the

solution to the resin. -

Shake gently at Room Temperature (20–25°C) for 2 to 4 hours .

-

Expert Tip: Do not heat. Heating increases the risk of cleaving acid-labile side-chain protectors (e.g., Trt on His/Cys) due to the slight acidity of the tin solution.

-

-

Washing (The Critical Step):

-

Validation (On-Resin):

-

Perform a Kaiser Test (Ninhydrin).

-

Result: The resin beads should turn Dark Blue (indicating the formation of the free aromatic amine

on the side chain). -

Note: If the N-terminus is Fmoc-protected, a positive Kaiser test confirms the side-chain reduction.

-

Protocol B: Solution-Phase Reduction (H₂ / Pd-C)

For Protected Fragments or Liquid Phase Peptidomimetics

Reagents:

-

10% Palladium on Carbon (Pd/C).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Hydrogen gas (Balloon pressure).

Step-by-Step Workflow:

-

Setup:

-

Dissolve the peptide (0.1 mmol) in MeOH (5 mL).

-

Caution: If the peptide contains Methionine (Met) or Cysteine (Cys), this method is NOT recommended due to catalyst poisoning (Sulfur).

-

-

Catalyst Addition:

-

Add 10% Pd/C (10–20% by weight of the peptide).

-

Safety: Add the catalyst under an inert atmosphere (Nitrogen) to prevent ignition of solvent vapors.

-

-

Hydrogenation:

-

Purge the flask with

gas (balloon). -

Stir vigorously at Room Temperature for 1–3 hours.

-

-

Workup:

-

Filter the mixture through a Celite pad to remove Pd/C.

-

Concentrate the filtrate in vacuo.

-

Part 4: Visualization & Logic

Figure 1: Reduction Pathway & Troubleshooting

Description: The stepwise reduction mechanism illustrating the critical "stall point" at the hydroxylamine intermediate, which results in a mass shift of -16 Da relative to the starting material.

Caption: Mechanistic pathway of nitro reduction. Incomplete reduction often stalls at the Hydroxylamine stage (Yellow), requiring re-treatment.

Figure 2: Method Selection Decision Tree

Description: A logic flow to assist researchers in selecting the correct protocol based on peptide composition.

Caption: Decision matrix for selecting SnCl2 vs. Catalytic Hydrogenation based on synthesis phase and sulfur content.

Part 5: Quality Control & Troubleshooting

Data Interpretation Table

Use this table to interpret LC-MS data during reaction monitoring.

| Species | Chemical Structure | Mass Shift ( | Action Required |

| Starting Material | 0 (Reference) | Continue Reaction | |

| Hydroxylamine | -16 Da | Incomplete. Re-treat with fresh | |

| Target Amine | -30 Da | Proceed to wash/cleavage. | |

| Azoxy Dimer | + (Variable Dimer) | Side reaction (rare in SPPS). Discard. |

Common Issues

-

Incomplete Reduction (Hydroxylamine Persistence):

-

Cause: Old

(oxidized) or insufficient swelling of D-Homophe containing resin. -

Fix: Use a fresh bottle of

. Repeat the reaction for 4 hours at 35°C (mild heat).

-

-

Precipitation on Resin:

-

Cause: Formation of Tin-Hydroxide complexes.

-

Fix: Ensure the DMF/Water (1:1) wash step is performed rigorously. The water is necessary to solubilize the inorganic salts.

-

Part 6: References

-

Common Organic Chemistry. (2025). Nitro Reduction - Common Conditions and Mechanisms. Available at: [Link]

-

Thieme Connect. (2009). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines. Science of Synthesis. Available at: [Link]

Sources

The Nitro-Advantage: A Guide to Using 4-Nitro-L-phenylalanine as a Precision Spectroscopic Probe

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

In the intricate world of molecular biology and drug discovery, the ability to observe and quantify the subtle dance of proteins and other biomolecules is paramount. This guide provides an in-depth exploration of 4-Nitro-L-phenylalanine (pNO2-Phe), a non-canonical amino acid that serves as a versatile and powerful spectroscopic probe. Its unique photophysical properties, particularly the nitro functional group, offer a distinct advantage for elucidating molecular structure, dynamics, and interactions. This application note will detail the theoretical underpinnings, practical considerations, and step-by-step protocols for leveraging pNO2-Phe in your research, empowering you to gain deeper insights into complex biological systems.

Introduction: The Power of a Nitro Group in a Crowded Cellular World

Standard spectroscopic techniques often face limitations in complex biological milieu due to spectral overlap from intrinsic fluorophores and chromophores. The introduction of a unique spectroscopic handle, such as the nitro group of 4-Nitro-L-phenylalanine, provides a clear window into specific molecular events. The para-nitro substitution on the phenyl ring of phenylalanine endows this unnatural amino acid with distinct spectroscopic characteristics that make it an invaluable tool for researchers.[1]

The primary advantages of using 4-Nitro-L-phenylalanine as a spectroscopic probe include:

-

A Sensitive Infrared (IR) Reporter: The symmetric stretching frequency of the nitro group is highly sensitive to the local electrostatic environment, making it an excellent probe for monitoring changes in protein conformation, hydration, and ligand binding.[2][3]

-

An Efficient Fluorescence Quencher: The nitroaromatic moiety acts as a potent quencher of fluorescence, enabling the design of sensitive assays for protease activity, protein-protein interactions, and conformational changes through techniques like Fluorescence Resonance Energy Transfer (FRET).[4]

-

Minimal Structural Perturbation: As an amino acid analog, pNO2-Phe can be incorporated into peptides and proteins with minimal disruption to the overall structure and function, ensuring that the observed spectroscopic changes are representative of the native biological processes.

This guide will delve into the practical applications of these properties, providing you with the knowledge and protocols to effectively implement 4-Nitro-L-phenylalanine in your experimental designs.

Physicochemical and Spectroscopic Properties of 4-Nitro-L-phenylalanine

A thorough understanding of the fundamental properties of pNO2-Phe is crucial for its successful application as a spectroscopic probe.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [5] |

| Molecular Weight | 210.19 g/mol | [6] |

| Appearance | White to light yellow powder | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |

| Absorption Maximum (λmax) | ~275 nm (in aqueous solution) | [8] |

| Molar Extinction Coefficient (ε) | ~9,550 M⁻¹cm⁻¹ at 275 nm | |

| Fluorescence | Generally considered non-fluorescent; acts as a quencher | [4] |

| IR Absorption (NO₂ symmetric stretch) | ~1348 cm⁻¹ (in D₂O) | [2][3] |

Note: The molar extinction coefficient can vary depending on the solvent and pH.

Application I: 4-Nitro-L-phenylalanine as a Vibrational Probe in Infrared Spectroscopy

The vibrational frequency of the nitro group in pNO2-Phe is exquisitely sensitive to its local microenvironment, providing a powerful tool to probe protein structure and dynamics with high spatial and temporal resolution.[2][3]

The Underlying Principle: Vibrational Stark Effect

The change in the vibrational frequency of the nitro group in response to an external electric field is known as the vibrational Stark effect. The local environment within a protein, including hydrogen bonding, solvent accessibility, and the proximity of charged residues, creates a unique electric field that influences the NO₂ symmetric stretching frequency. A shift to a lower frequency (red-shift) typically indicates a more polar or hydrogen-bonding environment, while a shift to a higher frequency (blue-shift) suggests a more non-polar environment.[2][3]

Experimental Workflow for IR Spectroscopy

The following diagram illustrates a general workflow for utilizing pNO2-Phe as an IR probe.

Caption: Workflow for FTIR studies using pNO2-Phe.

Protocol: Site-Specific Incorporation of 4-Nitro-L-phenylalanine into Proteins

The genetic incorporation of unnatural amino acids (UAAs) is a powerful method for introducing pNO2-Phe at a specific site within a protein.[3] This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, such as the amber stop codon (UAG).

Materials:

-

E. coli expression strain (e.g., BL21(DE3)).

-

Expression plasmid for the protein of interest with a UAG codon at the desired incorporation site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pNO2-Phe (e.g., pEVOL-pNO2-Phe).

-

4-Nitro-L-phenylalanine (purity >98%).

-

Standard cell culture media (e.g., LB or M9 minimal media) and antibiotics.

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid for your protein of interest and the pEVOL-pNO2-Phe plasmid. Plate on selective agar plates containing the appropriate antibiotics.

-

Starter Culture: Inoculate a single colony into 5-10 mL of media with antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate a larger volume of expression media (e.g., 1 L) with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Add 4-Nitro-L-phenylalanine to a final concentration of 1-2 mM. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Expression: Reduce the temperature to 18-25°C and continue to shake for 12-16 hours.

-

Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

-

Verification: Confirm the successful incorporation of pNO2-Phe by mass spectrometry. The mass of the protein will be increased by the difference in mass between pNO2-Phe and the amino acid it replaced.

Protocol: FTIR Spectroscopy of Proteins Containing 4-Nitro-L-phenylalanine

Materials:

-

Purified protein containing pNO2-Phe.

-

D₂O-based buffer.

-

FTIR spectrometer with a liquid nitrogen-cooled MCT detector.

-

Transmission cell with CaF₂ windows.

Procedure:

-

Buffer Exchange: Exchange the protein buffer to a D₂O-based buffer to minimize the strong absorbance of H₂O in the amide I region, which can interfere with the pNO2-Phe signal. This can be done using dialysis or a desalting column.

-

Sample Preparation: Concentrate the protein to 1-5 mg/mL.

-

FTIR Data Acquisition:

-

Acquire a background spectrum of the D₂O buffer in the transmission cell.

-

Load the protein sample into the cell.

-

Collect the sample spectrum. For a good signal-to-noise ratio, typically 128-256 scans are averaged at a resolution of 2-4 cm⁻¹.

-

-

Data Processing:

-

Subtract the buffer background spectrum from the sample spectrum.

-

To isolate the signal from the nitro group, a difference spectrum can be generated by subtracting the spectrum of the wild-type protein (without pNO2-Phe) from the spectrum of the pNO2-Phe-containing protein.

-

Application II: 4-Nitro-L-phenylalanine as a Fluorescence Quencher

The electron-withdrawing nitro group makes pNO2-Phe an effective quencher of fluorescence, particularly for tryptophan residues. This property can be exploited to study protein folding, conformational changes, and binding events.

The Underlying Principle: Fluorescence Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process from an excited-state fluorophore (the donor) to a nearby acceptor molecule.[1] The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making it a "molecular ruler".[9] When a fluorescent amino acid like tryptophan (donor) is in close proximity (typically 1-10 nm) to pNO2-Phe (acceptor), the energy from the excited tryptophan can be transferred to pNO2-Phe, resulting in a decrease (quenching) of the tryptophan fluorescence.

Caption: FRET mechanism with Trp as donor and pNO2-Phe as acceptor.

FRET Donor-Acceptor Pair Considerations

The efficiency of FRET is dependent on the Förster distance (R₀), which is the distance at which energy transfer is 50% efficient.[10][11] R₀ is determined by the spectral overlap between the donor's emission and the acceptor's absorption, as well as the quantum yield of the donor and the relative orientation of the donor and acceptor.

| Donor | Acceptor | R₀ (Å) | Reference |

| Tryptophan | Dansyl | 21 | [1] |

| Tryptophan | 4-Nitro-L-phenylalanine | ~14-22 | Estimated |

Note: The R₀ for the Tryptophan-pNO2-Phe pair is an estimate based on spectral overlap and the quenching efficiency of nitro compounds. The exact value should be determined empirically.

Protocol: Steady-State Fluorescence Quenching Assay (Stern-Volmer Analysis)

This protocol describes how to determine the quenching efficiency of pNO2-Phe using a steady-state fluorescence quenching experiment and Stern-Volmer analysis.

Materials:

-

Fluorophore (e.g., N-acetyl-L-tryptophanamide or a tryptophan-containing peptide).

-

Quencher (4-Nitro-L-phenylalanine).

-

Buffer solution.

-

Fluorometer.

Procedure:

-

Prepare Stock Solutions:

-

Prepare a stock solution of the fluorophore at a concentration where the absorbance at the excitation wavelength is less than 0.1 to avoid inner filter effects.

-

Prepare a high-concentration stock solution of pNO2-Phe in the same buffer.

-

-

Prepare a Dilution Series: Prepare a series of samples with a constant concentration of the fluorophore and increasing concentrations of pNO2-Phe. Include a sample with no quencher.

-

Fluorescence Measurements:

-

Set the excitation and emission wavelengths for the fluorophore (for tryptophan, λₑₓ ≈ 295 nm, λₑₘ ≈ 350 nm).

-

Measure the fluorescence intensity of the sample with no quencher (I₀).

-

Measure the fluorescence intensity of each sample in the dilution series (I).

-

-

Data Analysis (Stern-Volmer Plot):

-

Calculate the ratio I₀/I for each quencher concentration.

-

Plot I₀/I versus the concentration of the quencher, [Q].

-

The data should fit the Stern-Volmer equation: I₀/I = 1 + Kₛᵥ[Q], where Kₛᵥ is the Stern-Volmer quenching constant.[12]

-

The slope of the linear fit will give you the Kₛᵥ value, which is a measure of the quenching efficiency.

-

Advanced Considerations and Troubleshooting

-

Solvent Effects: The spectroscopic properties of pNO2-Phe, particularly its IR absorption, are sensitive to the solvent environment. It is crucial to use appropriate controls and to carefully consider the composition of your buffers.

-

Incorporation Efficiency: The efficiency of incorporating unnatural amino acids can vary depending on the expression system, the specific site of incorporation, and the health of the cells. It is important to optimize expression conditions and to verify incorporation by mass spectrometry.

-

Data Interpretation: When interpreting spectral shifts or changes in fluorescence, it is important to consider all possible contributing factors, such as changes in the local environment, conformational changes, and direct interactions with other molecules.

Conclusion

4-Nitro-L-phenylalanine is a powerful and versatile spectroscopic probe that offers unique advantages for studying the structure, dynamics, and interactions of biomolecules. Its sensitivity to the local environment, as monitored by IR spectroscopy, and its efficiency as a fluorescence quencher in FRET-based assays provide researchers with a robust toolkit for addressing a wide range of biological questions. By following the principles and protocols outlined in this guide, you can effectively harness the "nitro-advantage" to advance your research and development efforts.

References

-